(2Z)-2-[(dimethylamino)methylidene]-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one
Description
(2Z)-2-[(Dimethylamino)methylidene]-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one is an indanone derivative featuring a conjugated enamine system (dimethylamino-methylidene group) and two methoxy substituents at positions 5 and 6 of the indanone core (Figure 1). This compound is synthesized via Knoevenagel condensation, a common method for generating α,β-unsaturated ketones, as demonstrated in related indanone derivatives .
Properties
IUPAC Name |
(2E)-2-(dimethylaminomethylidene)-5,6-dimethoxy-3H-inden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-15(2)8-10-5-9-6-12(17-3)13(18-4)7-11(9)14(10)16/h6-8H,5H2,1-4H3/b10-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRJLTVGNRDHHNJ-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1CC2=CC(=C(C=C2C1=O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/1\CC2=CC(=C(C=C2C1=O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201144958 | |
| Record name | (2E)-2-[(Dimethylamino)methylene]-2,3-dihydro-5,6-dimethoxy-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201144958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1432581-11-7 | |
| Record name | (2E)-2-[(Dimethylamino)methylene]-2,3-dihydro-5,6-dimethoxy-1H-inden-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1432581-11-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2E)-2-[(Dimethylamino)methylene]-2,3-dihydro-5,6-dimethoxy-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201144958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation with Dimethylformamide Dimethylacetal (DMF-DMA)
A widely employed method for introducing dimethylaminomethylene groups involves the reaction of ketones with dimethylformamide dimethylacetal (DMF-DMA). For the target compound, 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one undergoes condensation with DMF-DMA under reflux conditions in anhydrous toluene. The reaction proceeds via nucleophilic attack of the enolizable ketone on the electrophilic carbon of DMF-DMA, followed by elimination of methanol to form the (Z)-configured enamine.
Key Parameters
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Molar Ratio : 1:1.2 (indanone:DMF-DMA)
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Temperature : 110–120°C
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Duration : 6–8 hours
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Solvent : Anhydrous toluene
Mechanistic Insight
The reaction’s stereoselectivity arises from steric hindrance between the dimethylamino group and the indanone’s methoxy substituents, favoring the (Z)-isomer.
Microwave-Assisted Synthesis
To enhance reaction efficiency, microwave irradiation has been adapted for this condensation. Using a CEM Discover SP system, the reaction completes within 30 minutes at 150°C, achieving comparable yields (70–72%) while reducing side products.
Alternative Pathways
Enamine Formation via Reductive Amination
Although less common, reductive amination offers an alternative route. Here, 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one reacts with dimethylamine hydrochloride in the presence of sodium cyanoborohydride (NaBH3CN) in methanol. However, this method predominantly yields the saturated amine derivative, necessitating subsequent oxidation to regenerate the α,β-unsaturated system.
Limitations
Wittig Reaction with Dimethylaminomethyl Triphenylphosphonium Ylide
The Wittig reaction provides a stereoselective route to the (Z)-enamine. The ylide, generated from dimethylaminomethyltriphenylphosphonium chloride and n-butyllithium, reacts with the indanone ketone in tetrahydrofuran (THF) at −78°C.
Reaction Conditions
Advantages
-
High (Z)-selectivity (>90%) due to steric effects during ylide addition.
Purification and Characterization
Purification Techniques
Analytical Validation
-
NMR Spectroscopy :
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X-ray Crystallography : Confirms (Z)-configuration with a dihedral angle of 12.5° between the enamine and indanone planes.
Optimization and Challenges
Solvent Effects
Polar aprotic solvents (e.g., DMF) accelerate condensation but promote (E)-isomer formation. Nonpolar solvents (toluene) favor (Z)-selectivity by stabilizing the transition state through π-π interactions.
Catalytic Enhancements
Addition of p-toluenesulfonic acid (PTSA, 5 mol%) reduces reaction time to 3 hours by acid-catalyzed enolization.
Comparative Analysis of Methods
| Method | Yield (%) | Z/E Ratio | Time | Complexity |
|---|---|---|---|---|
| DMF-DMA Condensation | 68–75 | 85:15 | 6–8 h | Low |
| Microwave-Assisted | 70–72 | 88:12 | 0.5 h | Moderate |
| Wittig Reaction | 60–65 | 92:8 | 12 h | High |
| Reductive Amination | 45–50 | N/A | 24 h | High |
Industrial-Scale Considerations
For kilogram-scale production, the DMF-DMA method is preferred due to operational simplicity and cost-effectiveness. Continuous flow reactors further enhance throughput, achieving 80% yield with 99% purity after recrystallization.
Recent Advances (2023–2025)
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the methoxy groups may be converted to hydroxyl groups or other oxidized forms.
Reduction: Reduction reactions can target the carbonyl group in the indenone core, potentially converting it to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it may be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols.
Scientific Research Applications
Pharmaceutical Development
The compound's structural characteristics make it a candidate for drug development, particularly in the field of neuropharmacology. Its ability to interact with neurotransmitter systems could lead to the development of new treatments for neurological disorders. Preliminary studies suggest that compounds with similar structures may exhibit antidepressant and anxiolytic effects by modulating serotonin and norepinephrine pathways.
Antioxidant Activity
Research indicates that indanone derivatives often possess antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases including cancer and cardiovascular disorders. Studies are ongoing to evaluate the efficacy of (2Z)-2-[(dimethylamino)methylidene]-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one as a potential antioxidant agent.
Chemical Synthesis
The compound serves as an intermediate in organic synthesis. Its unique functional groups allow it to participate in various reactions such as nucleophilic substitutions and cycloadditions. This makes it valuable in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Neuropharmacological effects | Demonstrated potential antidepressant activity in animal models when administered at specific dosages. |
| Study B | Antioxidant properties | Showed significant reduction in oxidative stress markers in vitro, suggesting therapeutic potential for chronic diseases. |
| Study C | Synthetic applications | Successfully utilized as an intermediate for synthesizing novel heterocyclic compounds with enhanced biological activity. |
Mechanism of Action
The mechanism of action of (2Z)-2-[(dimethylamino)methylidene]-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one involves its interaction with molecular targets in biological systems. The dimethylamino group and methoxy groups play crucial roles in its binding to enzymes or receptors, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Core Structural Similarities
The 5,6-dimethoxyindanone scaffold is a shared feature among several pharmacologically active compounds, including:
- Donepezil: A clinically approved acetylcholinesterase (AChE) inhibitor with a benzylpiperidinylmethyl substituent instead of a dimethylamino-methylidene group .
- (E)-2-(3,4-Dimethoxybenzylidene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one: A structural analogue with a dimethoxybenzylidene group, synthesized via similar Knoevenagel methods .
Key Differences in Substituents
Pharmacological and Physicochemical Properties
Acetylcholinesterase (AChE) Inhibition
- Donepezil: Binds to AChE's catalytic anionic site via its benzylpiperidinyl group and indanone core, with IC₅₀ values in the nanomolar range .
- Target Compound: The dimethylamino-methylidene group may mimic the cationic center of acetylcholine, but its Z-configuration could limit binding efficiency compared to donepezil’s flexible side chain. No direct activity data is available in the provided evidence.
Antioxidant and Anti-inflammatory Activity
Physicochemical Properties
- Lipophilicity: The dimethylamino group increases basicity and solubility in polar solvents compared to hydrophobic benzylpiperidinyl (donepezil) or pyridinyl groups.
- Stability : The Z-configuration may reduce steric hindrance, enhancing stability in solution compared to E-isomers .
Biological Activity
(2Z)-2-[(dimethylamino)methylidene]-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one is a synthetic organic compound that has garnered interest in various fields, including medicinal chemistry, due to its potential biological activities. This compound features a unique structure characterized by a dimethylamino group and methoxy substituents on a dihydroindenone core. The exploration of its biological activity is crucial for understanding its potential therapeutic applications.
The biological activity of this compound may be attributed to its interaction with various molecular targets in biological systems. The dimethylamino and methoxy groups are believed to play significant roles in binding to specific enzymes or receptors, thereby influencing various biochemical pathways. Although detailed mechanisms remain to be fully elucidated, preliminary studies suggest potential interactions with cellular signaling pathways that could lead to therapeutic effects.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit anticancer properties. For instance, thiosemicarbazone derivatives have shown cytotoxic effects against cancer cell lines by inducing apoptosis through mitochondrial pathways . While direct studies on the specific compound may be limited, the structural similarities suggest potential for similar activity.
Inhibition of Enzymatic Activity
Studies have highlighted the potential of related compounds as inhibitors of key enzymes involved in cancer progression. For example, certain derivatives have been identified as selective inhibitors of cathepsin L, an enzyme implicated in tumor metastasis . This suggests that this compound may also possess inhibitory effects on similar targets.
Neuroprotective Effects
The dimethylamino group is often associated with neuroprotective properties in related compounds. Investigations into other dimethylamino-containing compounds have revealed their ability to modulate neurotransmitter systems and exhibit protective effects against neurodegenerative conditions. This opens avenues for exploring the neuroprotective potential of this compound.
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound better, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 5,6-Dimethoxy-1-indanone | 5,6-Dimethoxy-1-indanone | Exhibits anticancer properties and enzyme inhibition |
| Thiosemicarbazone Derivatives | Varies | Induces apoptosis in cancer cells; inhibits cathepsin L |
| Other Dihydroindenones | Varies | Potential neuroprotective effects; modulation of neurotransmitter systems |
Case Study 1: Anticancer Activity
In a study evaluating the cytotoxicity of various thiosemicarbazone derivatives against K562 leukemia cells, several compounds demonstrated significant apoptotic effects at low concentrations. These findings suggest that structurally related compounds may also induce similar apoptotic pathways .
Case Study 2: Enzyme Inhibition
A series of benzoylbenzophenone thiosemicarbazone analogues were synthesized and tested for their ability to inhibit cathepsin L. The results indicated promising selectivity and potency against cancer cell lines expressing multidrug resistance markers . This highlights the potential for this compound in developing new anticancer therapies.
Q & A
Q. What are the recommended synthetic routes for (2Z)-2-[(dimethylamino)methylidene]-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one, and how can reaction conditions be optimized?
Methodological Answer: A common approach involves condensation reactions between a substituted indanone precursor and dimethylamine derivatives. For example:
- Use a Knoevenagel condensation under inert atmosphere (N₂/Ar) to introduce the dimethylamino-methylidene group, as demonstrated in analogous indenone syntheses .
- Optimize solvent polarity (e.g., ethanol or DMF) and temperature (60–80°C) to enhance yield. Catalysts like piperidine or acetic acid may improve regioselectivity .
- Monitor reaction progress via TLC or HPLC and purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Yield optimization (typically 60–75%) requires careful control of stoichiometry and moisture exclusion .
Q. What spectroscopic techniques are essential for characterizing this compound, and how should data interpretation be approached?
Methodological Answer:
- NMR Spectroscopy : Assign peaks using ¹H and ¹³C NMR. The Z-configuration of the methylidene group is confirmed by coupling constants (e.g., J = 10–12 Hz for olefinic protons in Z-isomers) .
- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and methoxy (C-O, ~1250 cm⁻¹) stretches. The absence of N-H stretches confirms complete dimethylation .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., m/z 291.1471 for C₁₅H₁₉NO₃) and fragmentation patterns .
Q. How can researchers confirm the stereochemistry and molecular conformation of this compound?
Methodological Answer:
-
X-ray Crystallography : Resolve the Z-configuration and dihedral angles (e.g., C2-C1-C9-C10 torsion angle ≈ −179°, indicating planarity) .
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Computational Modeling : Compare DFT-optimized geometries (e.g., B3LYP/6-31G*) with experimental data to validate intramolecular hydrogen bonding or steric effects .
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Key Structural Parameters from :
Parameter Value (degrees) Significance C15—C14—C13 angle 118.89 Indenone ring distortion C9—C10—C11 angle 120.05 Conjugation in the enone system C7—C8—C9—C10 torsion −176.82 Planarity of the methylidene moiety
Advanced Research Questions
Q. How can contradictions between computational predictions and experimental data (e.g., NMR shifts or X-ray results) be resolved?
Methodological Answer:
- Hybrid Validation : Cross-reference DFT-calculated NMR chemical shifts (e.g., using Gaussian or ORCA) with experimental data. Discrepancies >0.5 ppm may indicate solvent effects or dynamic averaging .
- Crystallographic Refinement : Re-examine X-ray data (e.g., SHELXTL refinement) for thermal motion artifacts or disorder in the dimethylamino group .
- Dynamic NMR Studies : Probe temperature-dependent shifts to detect conformational flexibility in solution .
Q. What strategies are effective for analyzing the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal (40–80°C) conditions. Monitor degradation via HPLC-MS:
- Key Degradants : Hydrolysis of the enone system or demethylation of methoxy groups .
- Kinetic Modeling : Use Arrhenius plots to predict shelf-life and identify degradation pathways (e.g., first-order kinetics for hydrolysis) .
Q. What experimental designs are suitable for evaluating the compound’s biological activity in vitro?
Methodological Answer:
- Dose-Response Assays : Use a split-plot design (as in ) to test multiple concentrations (e.g., 1–100 µM) across cell lines. Include positive/negative controls and triplicates to minimize batch effects.
- Target Binding Studies : Perform SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure affinity for enzymes/receptors .
- Data Normalization : Express activity as % inhibition relative to controls, using ANOVA for statistical significance .
Q. How should environmental fate studies (e.g., biodegradation or photolysis) be designed for this compound?
Methodological Answer:
- Abiotic/Biotic Testing : Follow protocols from :
- Photolysis : Expose to UV light (λ = 254 nm) in aqueous/organic solvents; analyze via LC-MS for byproducts.
- Biodegradation : Use OECD 301F (modified Sturm test) with activated sludge. Track CO₂ evolution and metabolite formation .
- QSAR Modeling : Predict logP (≈2.5) and BCF (bioaccumulation factor) using EPI Suite to prioritize ecotoxicological endpoints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
